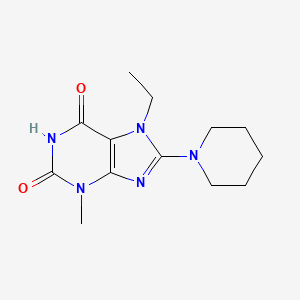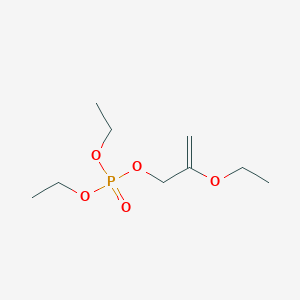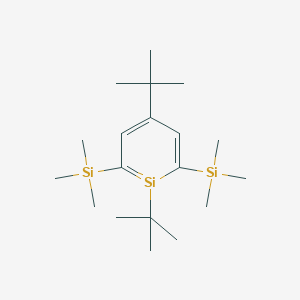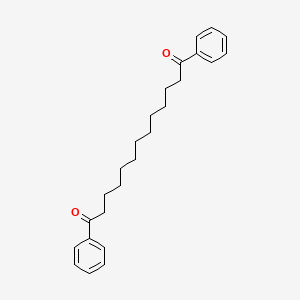![molecular formula C15H20O3 B14307327 Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione CAS No. 117221-94-0](/img/structure/B14307327.png)
Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dispiro[515~8~2~6~]pentadecane-3,7,11-trione is a complex organic compound characterized by its unique spiro structure, which consists of multiple rings connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione typically involves multi-step organic reactions. One common method includes the condensation of keto acids with paraformaldehyde under acidic conditions. For example, the reaction of levulinic acid with paraformaldehyde in the presence of sulfuric acid or Amberlyst-H+ catalyst at 80°C can yield a dispiro bis-lactone ring system .
Industrial Production Methods
Industrial production of such complex spiro compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spiro chemistry.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its stable spiro structure.
Mécanisme D'action
The mechanism by which Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione exerts its effects involves its interaction with molecular targets and pathways. Its spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dispiro[4.2.5.2]pentadecane-6,10,14-trien: This compound has a similar spiro structure but with different ring sizes and positions.
Dispiro[4.1.5.2]tetradecane: Another spiro compound with a different arrangement of rings.
Uniqueness
Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione is unique due to its specific ring structure and the positions of its functional groups.
Propriétés
Numéro CAS |
117221-94-0 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
dispiro[5.1.58.26]pentadecane-3,7,11-trione |
InChI |
InChI=1S/C15H20O3/c16-11-1-5-14(6-2-11)9-10-15(13(14)18)7-3-12(17)4-8-15/h1-10H2 |
Clé InChI |
VAHQPKBSIILJDD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1=O)CCC3(C2=O)CCC(=O)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)

![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)



![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)

![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)


